molecular formula C16H21ClN2O3S B5185739 1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine

1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine

Cat. No. B5185739
M. Wt: 356.9 g/mol
InChI Key: YCQWFEMFESOJJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to “1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine” involves multi-step reactions, including coupling and substitution processes. For instance, a series of O-substituted derivatives were prepared through dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles, showcasing the compound's versatile synthetic pathway (Khalid et al., 2013).

Molecular Structure Analysis

Detailed structural analysis, including X-ray crystallography, has been conducted to elucidate the compound's molecular configuration. For example, the crystal and molecular structure of derivatives demonstrate the piperidine ring's conformation and the geometry around sulfur atoms, highlighting the compound's distinct molecular framework (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of the compound has been explored through various reactions, including its ability to undergo substitution reactions with carbon nucleophiles. This reactivity plays a crucial role in synthesizing novel derivatives with potential biological activities (Brown et al., 1991).

Physical Properties Analysis

Analyzing the physical properties of such compounds involves understanding their crystalline structure, solubility, and stability under different conditions. The crystalline structure, in particular, provides insights into the compound's physical characteristics and potential for formulating various applications (Berredjem et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for determining the compound's applications. Studies focusing on the synthesis and characterization of derivatives reveal the impact of structural modifications on the compound's chemical behavior and interaction with biological targets (Kulig et al., 2007).

Future Directions

The development of new pyrrolidine and piperidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of these compounds can be guided by the understanding of the structure-activity relationship (SAR) and the influence of steric factors on biological activity .

properties

IUPAC Name

(2-chloro-5-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-15-7-6-13(23(21,22)19-10-2-1-3-11-19)12-14(15)16(20)18-8-4-5-9-18/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQWFEMFESOJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine

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